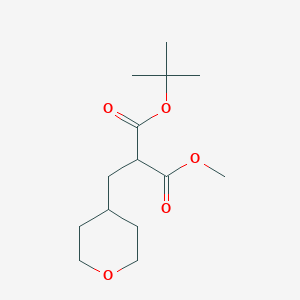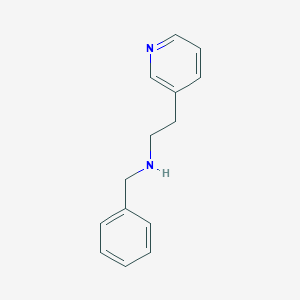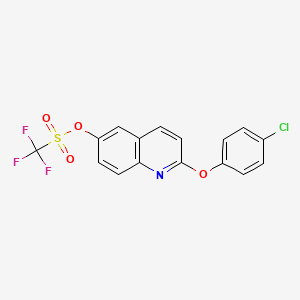
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C13H16N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone can be synthesized through a multi-step process involving the reaction of piperidine derivatives with nitrobenzene derivatives. One common method involves the following steps:
Nitration: Nitrobenzene is nitrated to form 4-nitrobenzene.
Alkylation: The nitrobenzene derivative is then alkylated with a piperidine derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation reactions, followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-Aminopiperidin-1-yl)-2-(4-nitrophenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-(4-Oxopiperidin-1-yl)-2-(4-nitrophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The exact pathways and molecular targets involved can vary based on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Hydroxypiperidin-1-yl)-2-(4-aminophenyl)ethanone: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-(4-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethanone: The presence of a methyl group instead of a nitro group can affect the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-(4-hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C13H16N2O4/c16-12-5-7-14(8-6-12)13(17)9-10-1-3-11(4-2-10)15(18)19/h1-4,12,16H,5-9H2 |
InChI-Schlüssel |
ZNPVAGWNBFNSGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)







![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)



![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
